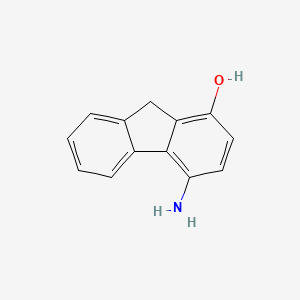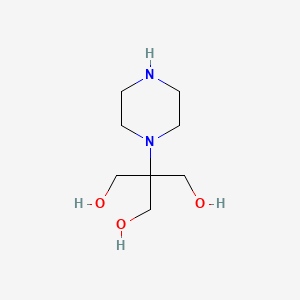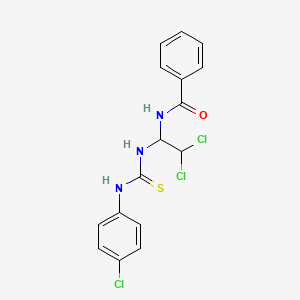
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dichloroethylamine with 4-chlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The dichloro and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(4-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-MeO-phenyl)thioureido)ethyl)benzamide
Uniqueness
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14Cl3N3OS |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3OS/c17-11-6-8-12(9-7-11)20-16(24)22-14(13(18)19)21-15(23)10-4-2-1-3-5-10/h1-9,13-14H,(H,21,23)(H2,20,22,24) |
InChI Key |
HTVHSQSWNUPWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



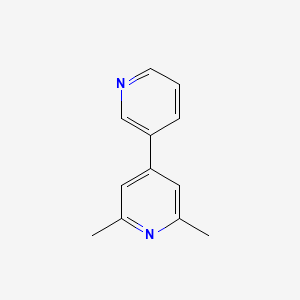
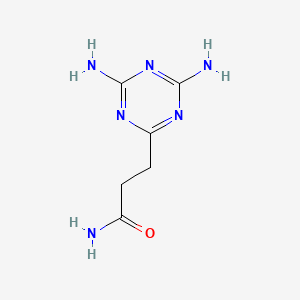


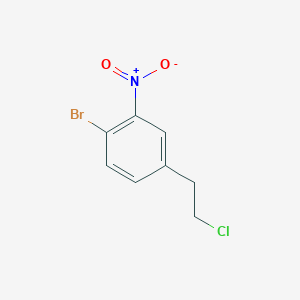
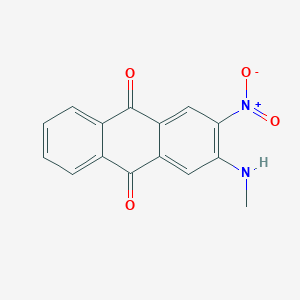
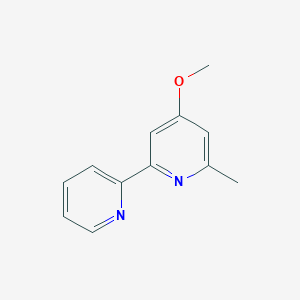

![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
